![molecular formula C8H8F3NO2 B1375360 [5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol CAS No. 953780-29-5](/img/structure/B1375360.png)
[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol
Overview
Description
“[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” is a chemical compound with the CAS Number: 953780-29-5 . It has a molecular weight of 207.15 and its IUPAC name is [5-(2,2,2-trifluoroethoxy)-2-pyridinyl]methanol . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” is 1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” has a molecular weight of 207.15 . It is a powder and is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Anti-Cancer Agent Development
This compound has been utilized in the synthesis of derivatives that show potential as anti-cancer agents. Specifically, derivatives have been assessed for their efficacy against glioblastoma, a type of brain cancer . The derivatives were tested in vitro on human glioblastoma cancer cell lines and showed promising results in cytotoxic and apoptotic effects.
Anti-Diabetic Agent Research
Research has also explored the anti-diabetic properties of derivatives of this compound. In one study, genetically modified diabetic Drosophila melanogaster flies were used to evaluate the anti-diabetic properties of 1,3,4-Oxadiazole derivatives . This highlights the compound’s role in developing treatments for diabetes.
Molecular Docking and Dynamics Simulation
The compound has been a key player in molecular docking experiments and molecular dynamic simulations. These studies aim to understand the dynamic behavior of potential therapeutic agents at the binding site of target proteins . Such simulations are crucial for drug design and development.
ADMET Prediction Studies
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are essential for drug discovery. Derivatives of “[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” have been evaluated to ensure they follow Lipinski’s rule of 5, which is a good indicator of a substance’s drug-likeness .
Anti-Fibrosis Activity
Some target compounds containing this moiety have displayed better anti-fibrosis activity than existing drugs on certain cell lines . This suggests a potential application in treating fibrotic diseases.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential medicinal applications. For instance, it has been used to create new derivatives with a phenyl-tethered 1,3,4-Oxadiazoles structure, which are then evaluated for various biological activities .
Inhibitor Development for Protein Targets
Derivatives of this compound have been vetted as inhibitors for specific protein targets like AURKA and VEGFR-2, which are implicated in cancer progression . The inhibition of these proteins could be a strategy for cancer therapy.
Crystal Form Research
The compound has been involved in the study of crystalline forms of pharmaceutical agents. A novel crystal of a derivative was found to be useful as an antiulcer agent, showcasing the compound’s versatility in drug formulation .
Safety and Hazards
The safety information for “[5-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
properties
IUPAC Name |
[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-2-1-6(4-13)12-3-7/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHIGVGVMAUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
953780-29-5 | |
Record name | [5-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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